Positional Isomerism: 1-Fluoro-2-aminomethyl versus 2-Fluoro-1-aminomethyl Substitution Pattern
The target compound 2-(aminomethyl)-1-fluoronaphthalene places the electron-withdrawing fluorine atom ortho to the aminomethyl-bearing carbon (position 2), whereas the closest regioisomer 1-(aminomethyl)-2-fluoronaphthalene (CAS 1261558-59-1) reverses this relationship, positioning the fluorine at position 2 and the aminomethyl group at position 1. This structural swap results in different SMILES strings (NCc1ccc2ccccc2c1F for the target versus NCc1c(F)ccc2ccccc12 for the isomer ), distinct MDL identifiers (MFCD18410083 vs. MFCD16618363), and different InChIKey values. The ortho proximity of fluorine to the aminomethyl group in the target compound is expected to exert a stronger inductive electron-withdrawing effect on the amine, lowering its pKa relative to the isomer.
| Evidence Dimension | Substitution pattern (fluorine and aminomethyl positions) |
|---|---|
| Target Compound Data | Fluorine at C1, aminomethyl at C2; SMILES: NCc1ccc2ccccc2c1F; MDL: MFCD18410083 |
| Comparator Or Baseline | 1-(Aminomethyl)-2-fluoronaphthalene: Fluorine at C2, aminomethyl at C1; SMILES: NCc1c(F)ccc2ccccc12; MDL: MFCD16618363 |
| Quantified Difference | Regioisomeric positional exchange; distinct SMILES, MDL identifiers, and predicted electronic properties. |
| Conditions | Structural identity verification by SMILES/MDL comparison. |
Why This Matters
The specific substitution pattern directly determines electronic and steric properties, which control reactivity in downstream synthetic transformations and binding interactions in biological assays—making the two isomers non-interchangeable.
